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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate

CAS No.: 1261504-50-0

Cat. No.: B2984851

Get Quote

This guide provides a comprehensive comparison of the acidity of various hydroxy-nitrobenzoic

acid isomers, offering valuable insights for researchers, scientists, and professionals in drug

development. By examining experimental pKa values and the underlying chemical principles,

this document serves as a practical reference for understanding and predicting the acidic

strength of these important chemical entities.

Introduction: The Significance of Acidity in Drug
Design and Synthesis
The acidity of a molecule, quantified by its pKa value, is a critical parameter in medicinal

chemistry and drug development. It governs a compound's solubility, absorption, distribution,

metabolism, and excretion (ADME) properties. For hydroxy-nitrobenzoic acids, which are key

structural motifs in many pharmaceutical compounds, a thorough understanding of how

isomeric variations influence acidity is paramount for designing molecules with optimal

pharmacokinetic and pharmacodynamic profiles. This guide will delve into the structure-acidity

relationships of these isomers, providing a framework for rational drug design.
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Theoretical Framework: Unraveling the Electronic
and Steric Effects
The acidity of a substituted benzoic acid is primarily determined by the electronic and steric

effects of its substituents. The interplay of these factors dictates the stability of the carboxylate

anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger

acid and a lower pKa value.

Electronic Effects:
Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is the transmission

of charge through a chain of atoms. Both the hydroxyl (-OH) and nitro (-NO₂) groups are

electron-withdrawing through the inductive effect due to the high electronegativity of oxygen

and nitrogen. This effect stabilizes the negative charge of the carboxylate anion, thereby

increasing acidity. The strength of the inductive effect diminishes with distance from the

carboxylic acid group.

Resonance Effect (Mesomeric Effect): This effect involves the delocalization of electrons

through the pi (π) system of the benzene ring.

The nitro group (-NO₂) is a strong electron-withdrawing group by resonance (-R effect),

especially when positioned ortho or para to the carboxylic acid. This delocalization further

stabilizes the carboxylate anion, significantly increasing acidity.

The hydroxyl group (-OH), conversely, is an electron-donating group by resonance (+R

effect) due to the lone pairs on the oxygen atom. This effect can destabilize the

carboxylate anion by increasing electron density on the ring, thus decreasing acidity.

However, the hydroxyl group's overall effect is a combination of its -I and +R effects.

Steric Effects (Ortho-Effect):
Substituents in the ortho position to the carboxylic acid group can introduce steric hindrance.

This can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance

between the carboxyl group and the ring. This disruption of coplanarity can lead to an increase

in acidity, a phenomenon often referred to as the "ortho-effect".
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The following diagram illustrates the interplay of these effects on the acidity of a substituted

benzoic acid.
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Caption: Relationship between substituent effects and acidity.

Comparative Analysis of pKa Values
The acidity of hydroxy-nitrobenzoic acid isomers is a direct consequence of the relative

positions of the hydroxyl, nitro, and carboxylic acid groups. The following table summarizes the

experimental and predicted pKa values for several isomers, along with relevant reference

compounds.

Compound
Substituent
Positions

pKa (Carboxylic
Acid)

Reference

Benzoic Acid - 4.20 [1][2]

2-Nitrobenzoic Acid 2-NO₂ 2.17 [2]

3-Nitrobenzoic Acid 3-NO₂ 3.45 [2]

4-Nitrobenzoic Acid 4-NO₂ 3.44 [3]

2-Hydroxybenzoic

Acid (Salicylic Acid)
2-OH 2.97 [4]

3-Hydroxybenzoic

Acid
3-OH 4.06 [4]

4-Hydroxybenzoic

Acid
4-OH 4.48 [4]

2-Hydroxy-5-

nitrobenzoic Acid
2-OH, 5-NO₂ 2.28 [5]

5-Hydroxy-2-

nitrobenzoic Acid
5-OH, 2-NO₂ ~2.06 (Predicted) [6][7]

3-Hydroxy-4-

nitrobenzoic Acid
3-OH, 4-NO₂ ~3.30 (Predicted) [8]

Analysis of Acidity Trends:
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Effect of the Nitro Group: The nitro group is a powerful acid-strengthening substituent. All

nitrobenzoic acids are significantly more acidic than benzoic acid. The ortho-isomer is the

most acidic due to the combined inductive and resonance effects, as well as the ortho-effect.

Effect of the Hydroxyl Group: The hydroxyl group's effect is more complex. In the ortho

position, it increases acidity compared to benzoic acid, likely due to intramolecular hydrogen

bonding that stabilizes the carboxylate anion. In the meta and para positions, its electron-

donating resonance effect slightly decreases acidity compared to benzoic acid.

Combined Effects in Hydroxy-Nitrobenzoic Acids:

2-Hydroxy-5-nitrobenzoic Acid (pKa = 2.28): The strong electron-withdrawing nitro group

at the para-position to the hydroxyl group and meta to the carboxyl group significantly

increases acidity.

5-Hydroxy-2-nitrobenzoic Acid (Predicted pKa ≈ 2.06): With the nitro group ortho to the

carboxylic acid, a strong acid-strengthening effect is expected, making this isomer one of

the most acidic in the series. The hydroxyl group is para to the nitro group and meta to the

carboxyl group.

3-Hydroxy-4-nitrobenzoic Acid (Predicted pKa ≈ 3.30): The nitro group is para to the

carboxylic acid, providing a strong acid-strengthening resonance effect. The hydroxyl

group is meta to the carboxyl group, exerting a weaker influence.

Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for validating theoretical predictions and for

quality control in drug development. Potentiometric titration and UV-Vis spectrophotometry are

two commonly employed and reliable methods.

Protocol for pKa Determination by Potentiometric
Titration
This method involves titrating a solution of the weak acid with a strong base while monitoring

the pH.

Step-by-Step Methodology:
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Preparation of Solutions:

Accurately prepare a standard solution of the hydroxy-nitrobenzoic acid isomer (e.g., 0.01

M) in a suitable solvent (e.g., water or a water/ethanol mixture for poorly soluble

compounds).

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH

4.00, 7.00, and 10.00).

Titration:

Pipette a known volume of the acid solution into a beaker.

Immerse the calibrated pH electrode and a stirrer into the solution.

Add the strong base in small, precise increments from a burette.

Record the pH value after each addition, allowing the reading to stabilize.

Data Analysis:

Plot a graph of pH (y-axis) versus the volume of base added (x-axis).

Determine the equivalence point, which is the point of steepest inflection on the curve.

This can be more accurately found by plotting the first derivative (ΔpH/ΔV).

The half-equivalence point is half the volume of base required to reach the equivalence

point.

The pKa is equal to the pH at the half-equivalence point.[9]
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Caption: Workflow for pKa determination by potentiometric titration.

Conclusion
The acidity of hydroxy-nitrobenzoic acid isomers is a nuanced property governed by the

intricate interplay of inductive, resonance, and steric effects. This guide has provided a

framework for understanding these relationships, supported by available experimental and

predicted pKa data. A systematic approach to analyzing the substituent positions allows for a

rational prediction of acidity trends, which is an invaluable tool in the design and development

of new chemical entities with desired physicochemical properties. The provided experimental

protocol for pKa determination offers a reliable method for validating these predictions and

ensuring data accuracy in a research and development setting.

References
LookChem. Cas 619-14-7, 3-Hydroxy-4-nitrobenzoic acid. [Link]

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted

derivatives. [Link]

pKa Data Compiled by R. Williams. [Link]

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2

Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

Bordwell pKa Table. Organic Chemistry Data. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body-img#a-comparative-guide-to-the-acidity-of-hydroxy-nitrobenzoic-acid-isomers
https://www.lookchem.com/cas-619/619-14-7.html
https://slideplayer.com/slide/4533967/15/images/1/Table+20.5+pKa+values+for+benzoic+acid+and+some+hydroxy-,+thio-,+and+amino-+substituted+derivatives..jpg
https://www.organicdivision.org/wp-content/uploads/2021/11/pKa-Data-Compiled-by-R-Williams.pdf
https://organicchemistrydata.org/hansreich/resources/pka-data/pka_data.pdf
https://organicchemistrydata.org/hansreich/resources/pka-data/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. 4-Hydroxy-3-nitrobenzoic acid. [Link]

PubChem. Benzoic acid, 4-hydroxy-3-nitro-, methyl ester. [Link]

NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. [Link]

NIST WebBook. 4-Hydroxy-3-nitrobenzoic acid. [Link]

NIST WebBook. 3-Hydroxy-4-nitrobenzoic acid. [Link]

CLAS. Table of Acids with Ka and pKa Values*. [Link]

Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

PubChem. 5-Hydroxy-2-nitrobenzoic acid. [Link]

PubChem. 3-Hydroxy-5-nitrobenzoic acid. [Link]

SIELC Technologies. 4-Hydroxy-3-nitrobenzoic acid. [Link]

Fisher Scientific. 4-Hydroxy-3-nitrobenzoic acid, 98%. [Link]

PubChem. 3-Hydroxy-4-nitrobenzoic acid. [Link]

Kütt, A., et al. (2018).

Stenutz. 2-hydroxy-5-nitrobenzoic acid. [Link]

Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]

PubChem. 3-Hydroxy-2-nitrobenzoic acid. [Link]

National Institutes of Health. Measurement of the pKa Values of Organic Molecules in

Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

J. Braz. Chem. Soc. Determination of the pKa values of some biologically active and inactive

hydroxyquinones. [Link]

PubChem. 4-Nitrobenzoic Acid. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12033
https://pubchem.ncbi.nlm.nih.gov/compound/66835
https://webbook.nist.gov/cgi/cbook.cgi?ID=C85381
https://webbook.nist.gov/cgi/cbook.cgi?ID=C616820
https://webbook.nist.gov/cgi/cbook.cgi?ID=C619147
https://www.chem.ucla.edu/~clas/chem153A/handouts/Ka_pKa_table.pdf
https://edu.rsc.org/experiments/determining-the-pka-of-2-hydroxybenzoic-acid/443.article
https://pubchem.ncbi.nlm.nih.gov/compound/11882
https://pubchem.ncbi.nlm.nih.gov/compound/820393
https://sielc.com/4-hydroxy-3-nitrobenzoic-acid.html
https://www.fishersci.ca/ca/en/catalog/product.html?productId=ACR-A10724
https://pubchem.ncbi.nlm.nih.gov/compound/69265
https://www.stenutz.eu/chem/solv21-en.php?name=2-hydroxy-5-nitrobenzoic+acid
https://www.quora.com/Is-the-PKA-value-of-4-nitrobenzoic-acid-lower-than-that-of-benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/293291
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10578680/
https://www.scielo.br/j/jbchs/a/gNqH5D7Z8C6GZ8Xy3Z8yY8c/?format=pdf&lang=en
https://pubchem.ncbi.nlm.nih.gov/compound/6108
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemRxiv. pKa Prediction in Non-Aqueous Solvents. [Link]

The University of East Anglia. Measurement of the pKa Values of Organic Molecules in

Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

Chemsrc. 2-Hydroxy-3-nitrobenzoic acid | CAS#:85-38-1. [Link]

Chemsrc. 2-amino-6-hydroxy-4-nitrobenzoic acid | CAS#:70900-29-7. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

2. organicchemistrydata.org [organicchemistrydata.org]

3. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. global.oup.com [global.oup.com]

5. 2-Hydroxy-5-nitrobenzoic acid(96-97-9)MSDS Melting Point Boiling Density Storage
Transport [m.chemicalbook.com]

6. 5-Hydroxy-2-nitrobenzoic acid price,buy 5-Hydroxy-2-nitrobenzoic acid - chemicalbook
[chemicalbook.com]

7. 5-Hydroxy-2-nitrobenzoic acid CAS#: 610-37-7 [m.chemicalbook.com]

8. lookchem.com [lookchem.com]

9. edu.rsc.org [edu.rsc.org]

To cite this document: BenchChem. [A Comparative Guide to the Acidity of Hydroxy-
Nitrobenzoic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2984851/docs#a-comparative-guide-to-the-acidity-of-
hydroxy-nitrobenzoic-acid-isomers]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://chemrxiv.org/engage/chemrxiv/article-details/65e0f7d594b213818b28f864
https://applications.uea.ac.uk/openuea/publication/780650/view/ac3c02771.pdf
https://www.chemsrc.com/en/cas/85-38-1_1034995.html
https://www.chemsrc.com/en/cas/70900-29-7_800827.html
https://www.benchchem.com/product/b2984851?utm_src=pdf-custom-synthesis#bc-rfq
http://www.fm.ehcc.kyoto-u.ac.jp/pKa_compilation_Williams_RipinEvans.pdf
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrobenzoic-Acid
https://global.oup.com/us/companion.websites/fdscontent/uscompanion/us/static/companion.websites/9780197651896/Table_20.5_pKa_values_for_benzoic_acid_derivatives.pdf
https://m.chemicalbook.com/ProductMSDSDetailCB5133842_EN.htm
https://m.chemicalbook.com/ProductMSDSDetailCB5133842_EN.htm
https://www.chemicalbook.com/price-india/610-37-7.htm
https://www.chemicalbook.com/price-india/610-37-7.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB7736391_EN.htm
https://www.lookchem.com/404.htm
https://edu.rsc.org/download?ac=12824
https://www.benchchem.com/product/b2984851/docs#a-comparative-guide-to-the-acidity-of-hydroxy-nitrobenzoic-acid-isomers
https://www.benchchem.com/product/b2984851/docs#a-comparative-guide-to-the-acidity-of-hydroxy-nitrobenzoic-acid-isomers
https://www.benchchem.com/product/b2984851/docs#a-comparative-guide-to-the-acidity-of-hydroxy-nitrobenzoic-acid-isomers
https://www.benchchem.com/product/b2984851/docs#a-comparative-guide-to-the-acidity-of-hydroxy-nitrobenzoic-acid-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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